molecular formula C13H20N2O2 B14632702 N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide CAS No. 57068-45-8

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14632702
CAS No.: 57068-45-8
M. Wt: 236.31 g/mol
InChI Key: JCHYFFPHDIJKJX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is an organic compound that features a cyclohexyl group, an oxazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide typically involves the reaction of cyclohexylamine with 4-methyl-1,3-oxazol-2-yl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is unique due to its specific combination of a cyclohexyl group, an oxazole ring, and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

57068-45-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-cyclohexyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C13H20N2O2/c1-3-12(16)15(11-7-5-4-6-8-11)13-14-10(2)9-17-13/h9,11H,3-8H2,1-2H3

InChI Key

JCHYFFPHDIJKJX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCCCC1)C2=NC(=CO2)C

Origin of Product

United States

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